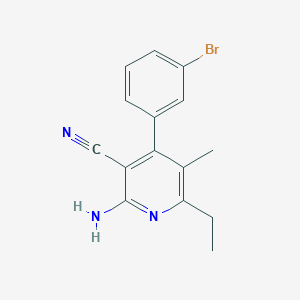
1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine (CBMP) is a chemical compound that has been extensively studied for its potential therapeutic applications. CBMP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug addiction. In neuroscience, 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been investigated for its role in modulating the activity of serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has also been shown to have potential anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In drug addiction research, 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been studied for its ability to reduce drug-seeking behavior in animal models of addiction.
Wirkmechanismus
The mechanism of action of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been shown to bind to serotonin receptors, particularly the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has also been shown to modulate the activity of dopamine receptors, which are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been shown to reduce anxiety and depression-like behaviors, as well as reduce drug-seeking behavior in models of addiction. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has also been shown to have potential anti-cancer properties, by inhibiting the growth of cancer cells and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine is its relatively simple synthesis method, which allows for easy production of the compound. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine is also relatively stable and can be stored for long periods of time. One limitation of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine. One area of interest is in the development of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine derivatives with improved pharmacological properties. Another area of interest is in the investigation of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine's potential therapeutic applications in other fields, such as pain management and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine and its potential side effects.
Synthesemethoden
The synthesis of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine involves the reaction of 3-chlorobenzoyl chloride with 4-(4-methylcyclohexyl)piperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine as a white crystalline solid. The purity of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c1-14-5-7-17(8-6-14)20-9-11-21(12-10-20)18(22)15-3-2-4-16(19)13-15/h2-4,13-14,17H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOXHNQPEVJPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5810268.png)
![4-[3-(4-benzyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5810274.png)



![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)


![N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B5810314.png)

![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)
![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)

